![molecular formula C19H17NO6 B557529 Fmoc-asp-OH--15N CAS No. 287484-33-7](/img/structure/B557529.png)
Fmoc-asp-OH--15N
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Overview
Description
Fmoc-asp-OH-15N is a compound used in scientific research to study the mechanism of action of proteins and peptides. It is a labeled amino acid that is used in the synthesis of peptides for NMR studies.
Scientific Research Applications
Peptide Synthesis
Fmoc-asp-OH–15N: is primarily used in peptide synthesis . The Fmoc group protects the amino acid during the synthesis process, allowing for the sequential addition of amino acids without unwanted side reactions. The 15N label is particularly useful for peptides intended for NMR spectroscopy studies, as it provides a unique isotopic marker that can aid in structural elucidation .
Mechanism of Action
Target of Action
Fmoc-asp-OH–15N is primarily used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it is being used to synthesize .
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process .
Biochemical Pathways
The main biochemical pathway affected by Fmoc-asp-OH–15N is peptide synthesis . By being incorporated into the peptide chain, it contributes to the formation of the desired peptide .
Result of Action
The result of Fmoc-asp-OH–15N’s action is the successful synthesis of the desired peptide . The Fmoc group is removed after the synthesis process, leaving behind the desired peptide .
Action Environment
The efficacy and stability of Fmoc-asp-OH–15N can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXRUIZMTBNV-OICQNXLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584052 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-asp-OH--15N | |
CAS RN |
287484-33-7 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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